(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone
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Overview
Description
(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[46]undec-3-en-1-yl)(p-tolyl)methanone is a complex organic compound featuring a spirocyclic structure with a thioxo group and two tolyl substituents
Scientific Research Applications
Chemistry
In chemistry, (2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone is studied for its unique structural features and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under various chemical conditions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is evaluated for its potential use in materials science. Its unique properties may contribute to the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a spirocyclic intermediate, followed by the introduction of the thioxo group and the tolyl substituents through nucleophilic substitution or coupling reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, such as using continuous flow reactors and automated systems to control reaction parameters. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding different spirocyclic derivatives.
Substitution: The tolyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.
Mechanism of Action
The mechanism of action of (2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone involves its interaction with molecular targets through various pathways. The thioxo group and spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in the substituents and functional groups attached.
Thioxo derivatives: Compounds with similar thioxo groups but different core structures.
Tolyl-substituted compounds: Molecules with tolyl groups attached to different frameworks.
Uniqueness
(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone stands out due to its specific combination of a spirocyclic core, thioxo group, and tolyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-17-10-12-19(13-11-17)22(27)26-23(28)21(20-9-7-8-18(2)16-20)25-24(26)14-5-3-4-6-15-24/h7-13,16H,3-6,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPMFNQSLSLOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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